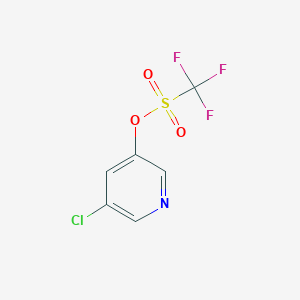

5-Chloropyridin-3-yl trifluoromethanesulfonate

描述

Contextualization within Halogenated Pyridine (B92270) Derivatives

The pyridine scaffold is a fundamental azaheterocycle that is a core component of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com Its nitrogen atom can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates. nih.gov The introduction of halogen atoms onto the pyridine ring, creating halogenated pyridine derivatives, is a crucial strategy in medicinal chemistry. nih.gov Halogens can alter the physicochemical properties of a molecule and provide a handle for further chemical transformations. nih.govnih.gov

The presence of a chloro group is particularly significant, with over 250 FDA-approved chloro-containing drugs available on the market. nih.gov Halopyridines are considered key building blocks for synthesizing these complex molecules, making selective halogenation methods a vital area of research. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile platform for diversification, enabling access to a wide array of derivatives through subsequent reactions. nih.gov

Significance of Aryl and Heteroaryl Trifluoromethanesulfonates as Synthetic Handles

Aryl and heteroaryl trifluoromethanesulfonates, commonly known as triflates, are highly valued in organic synthesis due to the exceptional leaving group ability of the triflate moiety (OSO₂CF₃). This property makes them excellent electrophilic partners in a variety of cross-coupling reactions. The triflate group can be readily displaced, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a widely used reagent for converting oxygen-containing compounds, such as phenols and heterocylic alcohols, into their corresponding triflates. nih.gov These resulting triflates are stable, often crystalline solids that are easier to handle than other reactive intermediates. Their utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which connects aryl or heteroaryl triflates with boronic acids or their derivatives. acs.orgkyoto-u.ac.jplookchem.com This methodology is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl-aryl skeletons, which are pivotal substructures in many biologically active compounds. kyoto-u.ac.jplookchem.com The versatility and reliability of triflates as synthetic handles have made them indispensable tools for chemists. acs.org

Overview of Key Research Areas for 5-Chloropyridin-3-yl Trifluoromethanesulfonate (B1224126)

The primary research application of 5-chloropyridin-3-yl trifluoromethanesulfonate lies in its role as an electrophile in transition metal-catalyzed cross-coupling reactions. The molecule possesses two distinct reactive sites: the carbon-chlorine bond and the carbon-triflate bond. The triflate group is a superior leaving group compared to chloride, which allows for selective reactions at the C3 position of the pyridine ring.

This selective reactivity is exploited in reactions like the Suzuki-Miyaura coupling to introduce new aryl or alkyl groups. For instance, the palladium-catalyzed coupling of aryl triflates with potassium alkyltrifluoroborates is an effective method for forming C-C bonds, tolerating a variety of functional groups. acs.org The presence of the chlorine atom on the pyridine ring of this compound is often retained during these initial coupling reactions, providing a site for subsequent functionalization. This step-wise approach allows for the controlled and regioselective construction of highly substituted pyridine derivatives, which are valuable scaffolds in drug discovery and materials science.

Research Gaps and Future Perspectives in Derivatization and Application

While this compound is a valuable synthetic tool, there remain areas for further exploration. A key research gap involves expanding the scope of coupling partners that can be effectively used with this substrate. While Suzuki-Miyaura reactions are well-established, the development of new catalytic systems for other types of cross-coupling, such as Sonogashira, Buchwald-Hartwig, or Stille couplings, could open new avenues for derivatization.

Future research will likely focus on the development of more efficient and sustainable catalytic methods. This includes using earth-abundant metal catalysts as alternatives to palladium, performing reactions under milder conditions, and developing one-pot procedures to streamline synthetic sequences. Furthermore, applying this building block to the synthesis of novel, complex target molecules with potential biological activity is a continuous goal. The strategic combination of the reactive triflate handle and the less reactive chloro group offers a platform for late-stage functionalization, a highly desirable strategy in medicinal chemistry for rapidly generating libraries of related compounds for biological screening. acs.org There is also potential in exploring the derivatization of the triflate group itself, as trifluoromethanesulfonic anhydride has been shown to be a source for radical trifluoromethylation and trifluoromethylthiolation, suggesting possibilities beyond its role as a simple leaving group. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluoromethanesulfonic anhydride |

Structure

3D Structure

属性

IUPAC Name |

(5-chloropyridin-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLIHTCEFNQHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569809 | |

| Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-19-0 | |

| Record name | 5-Chloropyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloropyridin 3 Yl Trifluoromethanesulfonate

Direct Triflation of Pyridinols

The direct conversion of a hydroxyl group to a triflate group on a pyridine (B92270) ring is a common and effective method. This approach involves the reaction of the corresponding pyridinol with a triflating agent in the presence of a base.

General Procedures and Reagents (e.g., Triflic Anhydride (B1165640), Bases)

The most prevalent method for the synthesis of aryl and heteroaryl triflates is the reaction of the corresponding phenol (B47542) or heterocycle-ol with trifluoromethanesulfonic anhydride (Tf₂O). This reaction is typically carried out in the presence of a base to neutralize the triflic acid byproduct. Pyridine is a commonly used base for this transformation, acting as both a base and a solvent in some cases. Other non-nucleophilic bases such as triethylamine (B128534) or hindered pyridines like 2,6-lutidine can also be employed. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform, at reduced temperatures, often ranging from -78 °C to room temperature, to control the reactivity of the triflic anhydride.

A general procedure involves dissolving the pyridinol, in this case, 5-chloro-3-hydroxypyridine (B146418), in a suitable solvent along with the chosen base. Triflic anhydride is then added, typically dropwise, while maintaining a low temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.

| Reagent | Role | Common Examples |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Triflylating Agent | The primary source of the triflate group. |

| Base | Acid Scavenger | Pyridine, Triethylamine, 2,6-Lutidine |

| Solvent | Reaction Medium | Dichloromethane, Chloroform |

Catalyst Systems and Reaction Conditions

While the direct triflation of pyridinols is not always catalytic in the traditional sense, the choice of base and solvent system is critical and can be considered part of the "catalyst system" that facilitates the reaction. The base not only neutralizes the generated acid but can also activate the triflic anhydride. For instance, the reaction of triflic anhydride with pyridine can form a highly reactive N-(trifluoromethylsulfonyl)pyridinium triflate intermediate, which then acts as the effective triflating agent.

The reaction conditions are crucial for achieving high yields and minimizing side reactions. Low temperatures are generally preferred to control the exothermic nature of the reaction and prevent degradation of the starting material or product. The stoichiometry of the reagents is also important, with a slight excess of triflic anhydride and base often used to ensure complete conversion of the pyridinol.

| Parameter | Typical Conditions |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1 to 24 hours |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Optimization of Reaction Parameters and Yields

The optimization of the triflation of 5-chloro-3-hydroxypyridine would involve screening different bases, solvents, reaction temperatures, and addition rates of triflic anhydride. The choice of base is particularly important, as its nucleophilicity and steric hindrance can influence the reaction outcome. For substrates prone to decomposition, a milder, more sterically hindered base might be preferable.

Indirect Synthetic Routes

Diazotization of Aminopyridine Precursors

A powerful indirect route to pyridinyl triflates is the diazotization of the corresponding aminopyridine. This method involves the conversion of an amino group to a diazonium salt, which is then displaced by a triflate group. A one-pot procedure for the synthesis of pyridinyl triflates from aminopyridines has been developed. tpu.ru This process involves the diazotization of the aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of trifluoromethanesulfonic acid. tpu.ru The unstable pyridinediazonium salt that forms in situ is then readily converted to the corresponding pyridinyl triflate. tpu.ru

For the synthesis of 5-Chloropyridin-3-yl trifluoromethanesulfonate (B1224126), the precursor would be 3-amino-5-chloropyridine (B188169). The reaction is typically carried out in a mixed solvent system, such as hexane-DMSO or hexane-DMF, at room temperature. This method is advantageous as it often proceeds rapidly and provides moderate to excellent yields of the desired triflate. tpu.ru

| Precursor | Reagents | Product |

| 3-Amino-5-chloropyridine | NaNO₂, TfOH | 5-Chloropyridin-3-yl trifluoromethanesulfonate |

Precursor Functionalization and Transformations

The viability of the indirect diazotization route is dependent on the availability of the aminopyridine precursor. 3-Amino-5-chloropyridine can be synthesized through various methods, including the reduction of 5-chloro-3-nitropyridine or the Hofmann rearrangement of 5-chloronicotinamide. The choice of synthetic route to the precursor will depend on the availability of starting materials and the desired scale of the reaction.

Once the aminopyridine is obtained, the one-pot diazotization-triflation procedure provides a direct pathway to the target compound, bypassing the need for the potentially sensitive 5-chloro-3-hydroxypyridine intermediate.

Scalability and Process Chemistry Considerations

The successful transition of a synthetic route from laboratory scale to industrial production hinges on a thorough evaluation of its scalability and process chemistry. For the synthesis of this compound, which typically proceeds via the triflation of 5-chloropyridin-3-ol, several factors must be considered to ensure a safe, efficient, and economically viable process. These considerations include the choice of reagents, reaction conditions, and downstream processing.

The core transformation is the reaction of the hydroxyl group of 5-chloropyridin-3-ol with a suitable triflating agent. While several reagents can achieve this, their cost, handling requirements, and byproduct profiles significantly influence their suitability for large-scale synthesis.

Key Process Chemistry Considerations:

Reagent Selection: Trifluoromethanesulfonic anhydride (triflic anhydride) is a highly effective and reactive triflating agent. However, its high reactivity can lead to side reactions if not properly controlled, and it is also relatively expensive. Alternative reagents, such as N-phenyl-bis(trifluoromethanesulfonimide) or N-(5-chloro-2-pyridyl)triflimide, offer milder reaction conditions but introduce different cost and purification challenges. orgsyn.org The choice of base is also critical; non-nucleophilic, hindered bases like 2,6-lutidine or diisopropylethylamine are often preferred to minimize side reactions.

Solvent Choice: The solvent must be inert to the highly reactive triflating agents, provide good solubility for the starting materials and reagents, and facilitate heat transfer. Dichloromethane is a common laboratory solvent for this transformation but may be subject to regulatory and environmental restrictions on an industrial scale. Alternative solvents such as acetonitrile, toluene, or methyl tert-butyl ether (MTBE) may be considered.

Reaction Temperature: The triflation of pyridinols is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the exothermic nature of the reaction and minimize the formation of impurities. Maintaining cryogenic conditions on a large scale requires specialized equipment and significant energy input, impacting the process cost. Process development would aim to find a temperature profile that balances reaction rate and selectivity with operational feasibility.

Work-up and Purification: The work-up procedure must effectively quench any unreacted triflating agent and separate the desired product from the pyridinium (B92312) salt byproduct and other impurities. Aqueous washes are common, but emulsion formation can be a challenge on a large scale. The final purification method, whether distillation or crystallization, will depend on the physical properties of the product and the impurity profile. Crystallization is often preferred for large-scale production as it can be more cost-effective and provide a higher purity product.

The following table outlines a comparison of potential process parameters for the synthesis, highlighting the trade-offs associated with each choice for scalability.

| Parameter | Laboratory Scale Option | Scalability Considerations & Potential Alternatives |

| Triflating Agent | Trifluoromethanesulfonic anhydride | High cost and reactivity. Consider N-phenyl-bis(trifluoromethanesulfonimide) for milder conditions or developing a process with trifluoromethanesulfonyl chloride. |

| Base | Pyridine, Triethylamine | Pyridine can act as a nucleophile. Hindered bases like 2,6-lutidine or proton sponges are preferred to improve selectivity but are more expensive. Inorganic bases like potassium carbonate may be explored in biphasic systems. |

| Solvent | Dichloromethane (DCM) | Environmental and health concerns. Potential for pressure buildup. Alternatives like Toluene, 2-Methyl-THF, or Acetonitrile should be evaluated for solubility, reaction performance, and ease of recovery. |

| Temperature | -78 °C to 0 °C | Cryogenic temperatures are energy-intensive and costly to scale. Process optimization to safely run the reaction at higher temperatures (e.g., 0-10 °C) is highly desirable. |

| Work-up | Aqueous Quench & Extraction | Potential for emulsions. Development of a robust quenching and phase-separation protocol is critical. Minimizing water content can simplify downstream processing. |

| Purification | Flash Chromatography | Not viable for large-scale production. Development of a crystallization or distillation process is essential for efficient and economical purification. |

Ultimately, the development of a scalable process for this compound requires careful optimization of each step to balance yield, purity, cost, safety, and environmental impact. A thorough Process Hazard Analysis (PHA) would be essential before any large-scale campaign to identify and mitigate potential risks associated with handling highly reactive reagents and managing reaction exotherms.

Chemical Reactivity and Mechanistic Investigations of 5 Chloropyridin 3 Yl Trifluoromethanesulfonate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both a halogen and a triflate group on the pyridine (B92270) ring of 5-Chloropyridin-3-yl trifluoromethanesulfonate (B1224126) makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to the functionalization of 5-Chloropyridin-3-yl trifluoromethanesulfonate. The choice of the palladium source, ligand, base, and solvent system is critical in controlling the efficiency and, most importantly, the chemoselectivity of the coupling process.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is one of the most versatile methods for C-C bond formation. For substrates like this compound, the reaction can be directed to either the C-Cl or C-OTf bond.

Research on the Suzuki-Miyaura coupling of a closely related substrate, 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one, highlights the critical role of the catalytic system. researchgate.net Initial attempts using various palladium catalysts like Pd(PPh₃)₄, Pd(dppf)₂Cl₂, and Pd(OAc)₂ with different bases under conventional heating resulted in only trace product formation. The introduction of sterically demanding ligands in combination with microwave heating significantly improved yields. researchgate.net

A study optimizing the reaction between this substrate and 4-methoxyphenylboronic acid demonstrated that the combination of a PdCl₂(dtbpf) catalyst with K₂CO₃ as the base in DMA under microwave irradiation provided the highest yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst | Ligand | Base | Solvent | Heating | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Conventional | Trace | researchgate.net |

| 2 | Pd(dppf)₂Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | Conventional | Trace | researchgate.net |

| 3 | Pd(PPh₃)₄ | XPhos | K₂CO₃ | Dioxane | Conventional | 25 | researchgate.net |

| 4 | PdCl₂(dtbpf) | - | K₂CO₃ | Toluene | Conventional | 45 | researchgate.net |

| 5 | PdCl₂(dtbpf) | - | K₂CO₃ | DMA | Microwave | 94 | researchgate.net |

The scope of the reaction under these optimized microwave conditions was found to be broad, accommodating a variety of aryl and heteroaryl boronic acids with yields generally ranging from 80-95%. researchgate.net This demonstrates the robustness of the Suzuki-Miyaura coupling for derivatizing the 5-chloropyridine core.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides and triflates. wikipedia.org It is a powerful reaction that tolerates a wide range of functional groups and allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org Aryl triflates are well-established, effective substrates for this transformation. wikipedia.orgorganic-chemistry.org

For this compound, a Negishi coupling would be expected to proceed readily at the triflate position. The general protocol involves reacting the substrate with an organozinc reagent, R-ZnX, in the presence of a palladium(0) catalyst, such as one generated from Pd(OAc)₂ with a phosphine (B1218219) ligand.

Table 2: Potential Negishi Coupling Reaction

| Substrate | Reagent | Catalyst System | Potential Product | Reference |

|---|---|---|---|---|

| This compound | R-ZnX (Aryl, Alkyl, etc.) | Pd(0) Lₙ (e.g., Pd(PPh₃)₄) | 3-R-5-chloropyridine | wikipedia.orgorganic-chemistry.org |

The higher reactivity of the organozinc nucleophile compared to organoboron or organotin reagents often leads to faster reaction times. wikipedia.org While specific examples employing this compound are not extensively detailed in the literature, the known reactivity of aryl triflates in Negishi couplings makes it a highly viable method for introducing a diverse array of alkyl and aryl substituents at the C-3 position of the pyridine ring. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. Aryl triflates are particularly effective electrophiles in this transformation, often showing high reactivity. wikipedia.orgacs.org

The application of the Buchwald-Hartwig amination to this compound would provide a direct route to 3-amino-5-chloropyridine (B188169) derivatives. The reaction would involve treating the substrate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). acs.orgnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines like XPhos, SPhos, or bidentate ligands like BINAP and Xantphos being commonly employed to facilitate the catalytic cycle. acs.orgresearchgate.net

Table 3: Potential Buchwald-Hartwig Amination Reaction

| Substrate | Reagent | Typical Catalyst System | Base | Potential Product | Reference |

|---|---|---|---|---|---|

| This compound | R¹R²NH | Pd(OAc)₂ / Bulky Phosphine Ligand | NaOt-Bu, Cs₂CO₃ | 3-(R¹R²N)-5-chloropyridine | wikipedia.orgacs.org |

Given the high efficiency of this reaction with other aryl triflates, it represents a highly promising, though not yet specifically reported, method for the amination of this compound, likely proceeding selectively at the more reactive triflate position. acs.org

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. libretexts.org This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes. The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net Aryl triflates are known to be effective electrophilic partners in this coupling. researchgate.net

For this compound, a Sonogashira coupling would enable the introduction of an alkynyl group at the C-3 position. The reaction would proceed by treating the substrate with a terminal alkyne in the presence of a catalytic system such as Pd(PPh₃)₂Cl₂/CuI and a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). scirp.org

Table 4: Potential Sonogashira Coupling Reaction

| Substrate | Reagent | Typical Catalyst System | Base | Potential Product | Reference |

|---|---|---|---|---|---|

| This compound | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | 3-(R-C≡C)-5-chloropyridine | libretexts.orgresearchgate.net |

The mild reaction conditions of the Sonogashira coupling make it compatible with a wide variety of functional groups, allowing for the synthesis of complex alkynyl-substituted pyridines. scirp.orgmdpi.com This potential application is a powerful tool for extending the carbon framework of the molecule.

A key aspect of the chemistry of this compound is the ability to selectively functionalize one of the two electrophilic sites. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for leaving groups is I > Br ≈ OTf > Cl. wenxuecity.com Based on this trend, one would typically expect selective reaction at the triflate group over the less reactive chloride. However, this selectivity is not absolute and can be finely tuned or even reversed by the choice of catalyst, ligand, and solvent. nsf.govrsc.org

Triflate-Selective Coupling (C-OTf > C-Cl): Studies have shown that under "ligand-free" conditions (i.e., using a palladium salt like PdCl₂ or Pd(OAc)₂ without a strong ancillary ligand), Suzuki-Miyaura couplings of chloroaryl triflates proceed with high selectivity at the C-OTf bond. nsf.govnih.govresearchgate.net This selectivity is attributed to the reaction taking place at a homogeneous, anionic palladium species supported by solvent molecules. nih.gov These conditions are effective for coupling with various aryl boronic acids while leaving the C-Cl bond intact for subsequent transformations.

Chloride-Selective Coupling (C-Cl > C-OTf): Conversely, the inherent reactivity order can be inverted. The use of specific bulky, electron-rich phosphine ligands can promote the oxidative addition to the typically less reactive C-Cl bond. For instance, the Pd₂(dba)₃/P(t-Bu)₃ catalyst system has been shown to selectively couple the chloride position of 4-chlorophenyl triflate in a Suzuki reaction, leaving the triflate untouched. wenxuecity.com More recently, specialized alkyl-heteroaryl-based phosphine ligands have been developed that exhibit a general preference for C-Cl over C-OTf activation in Suzuki couplings, independent of the substrate structure. acs.org Similarly, unique alkyl-pyrazole-based phosphine ligands have enabled the first chemoselective Buchwald-Hartwig amination at the C-Cl bond of chloroaryl triflates. researchgate.net

This tunable chemoselectivity is a powerful feature, enabling the synthesis of diverse, highly substituted pyridine structures from a single starting material.

Table 5: Controlling Chemoselectivity in Cross-Coupling of Chloroaryl Triflates

| Desired Selectivity | Reaction Type | Typical Conditions | Mechanism/Rationale | Reference |

|---|---|---|---|---|

| C-OTf > C-Cl | Suzuki-Miyaura | Pd(OAc)₂ or PdCl₂, KF, Acetonitrile (Ligand-Free) | Reaction at homogeneous anionic Pd species favors triflate activation. | nsf.govnih.gov |

| C-Cl > C-OTf | Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃, THF | Bulky, electron-rich phosphine ligand promotes oxidative addition to the C-Cl bond. | wenxuecity.com |

| C-Cl > C-OTf | Suzuki-Miyaura | Pd / Alkyl-Heteroaryl Phosphine Ligand | Ligand design specifically favors C-Cl activation. | acs.org |

| C-Cl > C-OTf | Buchwald-Hartwig | Pd / Alkyl-Pyrazole Phosphine Ligand (BirdPhos) | Specialized ligand enables selective amination at the C-Cl bond. | researchgate.net |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Aryl and heteroaryl triflates are valuable electrophiles in these transformations due to the high reactivity of the C-OTf bond.

A notable application of nickel catalysis is the Triflate-Halide Exchange (TRIFLEX), which allows for the conversion of the triflate group into a halide. This transformation is particularly useful as it can convert a less reactive triflate into a more versatile halide for subsequent reactions. A ligand-free nickel(II)-catalyzed halogen exchange has been reported for aryl triflates using magnesium chloride as the chlorine source. rsc.org This method facilitates a retro-Finkelstein reaction under mild conditions. rsc.org For this compound, this reaction would selectively convert the triflate at the C-3 position into a chloride, yielding 3,5-dichloropyridine. Mechanistic studies suggest that the magnesium co-catalyst is crucial for promoting the challenging reductive elimination step from the Ni(II) intermediate. rsc.org

The triflate group of this compound serves as an excellent handle for various nickel-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

C(sp²)–C(sp³) Bond Formation: Methods have been developed for the nickel-catalyzed cross-electrophile coupling of aryl triflates with alkyl halides. nih.gov These reactions allow for the formation of C(sp²)–C(sp³) bonds, which are prevalent in pharmaceutical compounds. Applying this to this compound could enable the introduction of various alkyl groups at the C-3 position.

C–N Bond Formation: Nickel-catalyzed C-N cross-coupling reactions, such as the amination of aryl chlorides and sulfamates, are well-established. acs.org More recent developments have enabled the coupling of sulfonamides with a broad scope of (hetero)aryl electrophiles, including chlorides and triflates, using specialized bisphosphine ligands. researchgate.netnih.gov This suggests a potential application for synthesizing 3-sulfonamido-5-chloropyridine derivatives from this compound.

The table below illustrates potential nickel-catalyzed cross-coupling reactions for this compound.

| Coupling Partner | Catalyst System (Example) | Potential Product |

| Alkyl Bromide (R-Br) | Ni catalyst, PyBCam ligand | 3-Alkyl-5-chloropyridine |

| Sulfonamide (R-SO₂NH₂) | (PhPAd-DalPhos)NiCl(o-tol) | 5-Chloro-3-(N-sulfonyl)aminopyridine |

| Organoboron Reagent | NiCl₂(DME), SIPr·HCl | 5-Chloro-3-arylpyridine |

Other Transition Metal Catalysis (e.g., Copper, Iron)

Besides nickel, other earth-abundant and inexpensive transition metals like iron and copper are attractive catalysts for cross-coupling reactions involving aryl triflates.

Iron-Catalyzed Reactions: Iron catalysts have been successfully employed for the cross-coupling of aryl triflates with Grignard reagents. scilit.com For example, Fe(acac)₃ can catalyze the chemo- and regioselective reaction between functionalized aryl triflates and alkylmagnesium bromides. scilit.com This methodology could be applied to this compound to introduce alkyl or aryl groups at the C-3 position, offering a scalable and environmentally benign synthetic route.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are widespread in organic synthesis, particularly for forming C-CF₃ bonds. nih.govresearchgate.net While many reports focus on using copper to install a trifluoromethyl group, copper can also mediate the cross-coupling of aryl halides. The reactivity of aryl triflates in copper catalysis is less common than in palladium or nickel systems but remains an area of active research. Potential applications could include copper-catalyzed amination or trifluoromethylation reactions under specific conditions. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.gov The pyridine ring in this compound is inherently electron-poor, making it an excellent substrate for SₙAr reactions.

The presence of two potential leaving groups, chloride and triflate, raises the question of regioselectivity. The triflate group is a significantly better leaving group than chloride. Therefore, SₙAr reactions are expected to occur exclusively at the C-3 position, with the displacement of the trifluoromethanesulfonate anion.

The reaction is compatible with a wide range of nucleophiles. The scope includes oxygen, nitrogen, and sulfur-based nucleophiles, allowing for the synthesis of a diverse array of substituted chloropyridines.

| Nucleophile Type | Example Nucleophile | Product Class |

| O-Nucleophile | Sodium Methoxide (NaOMe) | 5-Chloro-3-methoxypyridine |

| O-Nucleophile | Phenol (B47542) | 5-Chloro-3-phenoxypyridine |

| N-Nucleophile | Ammonia (NH₃) | 5-Chloro-3-aminopyridine |

| N-Nucleophile | Morpholine | 4-(5-Chloropyridin-3-yl)morpholine |

| S-Nucleophile | Sodium Thiophenolate (NaSPh) | 5-Chloro-3-(phenylthio)pyridine |

The SₙAr reaction on this compound is believed to proceed predominantly through a classical two-step addition-elimination mechanism. youtube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-3 carbon of the pyridine ring. This step forms a negatively charged, high-energy intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step.

Stabilization of the Intermediate: The negative charge of the Meisenheimer intermediate is delocalized and stabilized by the ring nitrogen atom and the strongly electron-withdrawing triflate group. This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogen, which includes the C-3 position (para to the nitrogen's lone pair influence).

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the triflate anion, which is a very stable leaving group. This step is typically fast and irreversible.

While the two-step mechanism is widely accepted, some SₙAr reactions have been found to proceed through a concerted pathway (cSₙAr), where bond formation and bond-breaking occur simultaneously. semanticscholar.org However, for a substrate with an excellent leaving group like triflate and an activated ring system like pyridine, the stepwise pathway involving a discrete Meisenheimer intermediate is generally favored. semanticscholar.org

Radical Reactions Involving the Pyridine Core or Triflate Moiety

The pyridine core of this compound can be involved in radical reactions, particularly through the formation of pyridyl radical intermediates. One emerging strategy for generating such species is through the use of N-functionalized pyridinium (B92312) salts under visible-light photoredox catalysis. acs.orgnih.gov This approach allows for site-selective C-H functionalization of the pyridine ring under mild, acid-free conditions, overcoming the challenges of regiocontrol often encountered in classical Minisci-type reactions. acs.orgnih.gov While direct application to this compound has not been detailed, its conversion to a corresponding N-functionalized pyridinium salt could open avenues for radical-mediated modifications of the pyridine scaffold.

The triflate moiety, while typically functioning as a leaving group in ionic reactions, can also participate in radical processes. Photoredox/nickel dual catalysis has emerged as a powerful tool for the cross-coupling of aryl sulfonates, including triflates, with radical precursors. acs.orgnih.gov In these systems, a photocatalyst generates an alkyl radical, which is then captured by a Ni(0) complex. The resulting organonickel species can then undergo oxidative addition with the aryl triflate, leading to the formation of a C(sp2)-C(sp3) bond. This dual catalytic cycle provides a mild and efficient alternative to traditional cross-coupling methods.

Furthermore, the trifluoromethyl group itself is a key player in a variety of radical trifluoromethylation reactions. rsc.org While the triflate group in this compound is not a direct source of trifluoromethyl radicals, the broader context of radical fluorine chemistry is relevant. For instance, light-mediated radical trifluoromethylation of pyridones and other N-heteroarenes has been achieved using various trifluoromethylating agents, proceeding through the generation of a CF3 radical which then adds to the heterocycle. acs.org

Mechanistic investigations into radical C-H functionalization of pyridines often point to a process of dearomatization-rearomatization. researchgate.net This pathway allows for highly regioselective functionalization at the meta-position of the pyridine ring, a position that is typically difficult to access through conventional electrophilic or nucleophilic substitution reactions. Such radical-ionic mechanisms could potentially be exploited for the selective modification of the this compound core.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Construction of Substituted Pyridine (B92270) and Heterocyclic Scaffolds

The primary application of 5-Chloropyridin-3-yl trifluoromethanesulfonate (B1224126) lies in its use as an electrophilic partner in a variety of cross-coupling reactions to build carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between the triflate and the chloride leaving groups is the key to its synthetic utility. In palladium-catalyzed reactions, the C-OTf bond is considerably more reactive than the C-Cl bond, allowing for selective transformations at the C3 position while preserving the chlorine atom for subsequent reactions. nsf.govnih.gov

This chemoselectivity has been demonstrated effectively in the Suzuki-Miyaura cross-coupling reaction. nsf.govnih.gov This reaction is one of the most widely used methods for forming C-C bonds between an organoboron compound and an organohalide or triflate. nih.gov Studies have shown that under ligand-free conditions using palladium salts, Suzuki couplings of chloroaryl triflates occur selectively at the triflate position. nsf.govnih.gov For instance, the coupling of a pyridyl triflate with an arylboronic acid can proceed with high efficiency at the C-OTf bond, leaving the C-Cl bond untouched. This strategy provides a direct route to 3-aryl-5-chloropyridines, which are valuable intermediates themselves. nsf.gov

Beyond the Suzuki-Miyaura reaction, the triflate group facilitates other critical transformations for scaffold construction:

Sonogashira Coupling: This reaction pairs the aryl triflate with a terminal alkyne, catalyzed by palladium and copper(I), to form a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This method is instrumental for introducing alkyne functionalities, which are precursors to a wide range of other groups and are key components in conjugated materials and pharmaceuticals. libretexts.orggoogle.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl triflate and an amine. wikipedia.org It is a powerful method for synthesizing arylamines, a common structural motif in pharmaceuticals and other biologically active molecules. The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of aryl triflates. wikipedia.org

C-S Coupling: The synthesis of aryl thioethers can be achieved via palladium-catalyzed coupling between the triflate and a thiol, providing access to sulfur-containing heterocyclic precursors. google.com

The table below summarizes the key cross-coupling reactions for which 5-Chloropyridin-3-yl trifluoromethanesulfonate serves as a valuable substrate.

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalytic System | Resulting Scaffold |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, KF) | 3-Aryl/Vinyl-5-chloropyridine |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | 3-Alkynyl-5-chloropyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd(0) catalyst, Phosphine Ligand, Base (e.g., Cs₂CO₃) | 3-Amino-5-chloropyridine (B188169) |

| Thiolation (C-S Coupling) | Thiol | C-S | Pd(0) catalyst, Phosphine Ligand (e.g., Xantphos), Base | 3-Thioether-5-chloropyridine |

Precursor in Multistep Organic Synthesis

The ability to perform selective reactions at one position while leaving another reactive site intact makes this compound an ideal precursor for multistep, sequential synthesis of polysubstituted pyridines. researchgate.net This chemodivergent potential allows for a programmed and regioselective introduction of different substituents onto the pyridine core. researchgate.net

A typical synthetic strategy involves two sequential cross-coupling steps:

First Coupling: A reaction, such as a Suzuki or Sonogashira coupling, is performed under mild conditions that selectively activate the C-OTf bond. This step introduces the first point of diversity at the C3 position, yielding a 3-substituted-5-chloropyridine intermediate. nsf.gov

Second Coupling: The chlorine atom on the resulting intermediate, being less reactive, can then be subjected to a second cross-coupling reaction. This step often requires different, sometimes harsher, conditions or a different catalyst system to activate the more robust C-Cl bond, thereby introducing a second, different substituent at the C5 position.

This stepwise approach provides a powerful and flexible platform for building molecular complexity. It allows synthetic chemists to construct highly functionalized pyridine derivatives with precise control over the substitution pattern, a critical requirement in the synthesis of complex target molecules like natural products, pharmaceuticals, and functional materials.

Role in the Synthesis of Advanced Pharmaceutical Intermediates (Synthetic Route Focus)

Advanced pharmaceutical intermediates are complex molecules that serve as crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). alfa-industry.comtantuchemicals.com They are structurally closer to the final drug molecule and their synthesis is a critical step in drug manufacturing. alfa-industry.com this compound has been explicitly used in the synthesis of such intermediates, demonstrating its value in medicinal chemistry.

One documented application is in the preparation of novel pyrrole (B145914) compounds designed as proton pump inhibitors. google.com In a patented synthetic route, this compound was reacted with phenylmethanethiol in a palladium-catalyzed C-S coupling reaction. google.com The reaction details are provided below:

Reactants: this compound, Phenylmethanethiol

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand.

Base and Solvent: N,N-Diisopropylethylamine (DIPEA) in toluene.

Product: 3-(Benzylthio)-5-chloropyridine.

This reaction selectively forms a C-S bond at the triflate position, yielding an advanced intermediate that is further elaborated to produce the final pyrrole-based API. google.com

Furthermore, the compound has been identified as a key reactant in the synthesis of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which are targets for treating various neurological and psychiatric disorders. google.com Patent literature suggests its use in Sonogashira coupling reactions to build the core structure of these potential therapeutic agents, highlighting its role in constructing the complex molecular architectures required for biological activity. google.com

Utility in Agrochemical and Material Science Precursor Synthesis

While specific, published examples detailing the use of this compound in agrochemical and material science are not as prevalent as in the pharmaceutical sector, its utility as a precursor in these fields can be strongly inferred from its established reactivity.

Agrochemicals: The substituted pyridine ring is a common scaffold in a vast number of herbicides, insecticides, and fungicides. The synthesis of these commercial products relies heavily on the same cross-coupling methodologies (Suzuki, Sonogashira, etc.) for which this compound is an ideal substrate. Its capacity for selective, sequential functionalization allows for the systematic modification of the pyridine core, which is a key strategy in the discovery and optimization of new crop protection agents. The ability to introduce diverse aryl, heteroaryl, or alkynyl groups can significantly influence the biological activity and physical properties of the resulting molecule.

Material Science: The structural motifs readily accessible from this precursor are highly relevant to the field of organic materials. Bi-aryl and aryl-alkyne structures, synthesized via Suzuki and Sonogashira reactions respectively, are fundamental components of conjugated organic materials. These materials are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability of this compound to act as a regioselective linchpin for building extended π-conjugated systems makes it a potentially valuable monomer for the synthesis of well-defined polymers and functional organic materials.

Theoretical and Computational Studies of 5 Chloropyridin 3 Yl Trifluoromethanesulfonate

Advanced Analytical Techniques in Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry for Elucidating Complex Products

High-Resolution Mass Spectrometry is a cornerstone technique for the characterization of novel compounds, offering the ability to determine the elemental composition of a molecule with exceptional accuracy. For reaction products derived from 5-Chloropyridin-3-yl trifluoromethanesulfonate (B1224126), HRMS would be critical in confirming the successful incorporation of new functionalities and the displacement of the trifluoromethanesulfonate leaving group.

In a typical workflow, the reaction mixture would be analyzed by an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. The resulting mass spectrum provides a high-resolution mass-to-charge ratio (m/z) for the parent ion and any fragment ions. This precise mass measurement allows for the calculation of the molecular formula, a crucial first step in structure determination. For instance, in a hypothetical Suzuki coupling reaction where the triflate group is replaced by a phenyl group, HRMS would be used to confirm the mass of the resulting 5-chloro-3-phenylpyridine.

Table 1: Hypothetical HRMS Data for a Reaction Product

| Parameter | Value |

|---|---|

| Reactant | 5-Chloropyridin-3-yl trifluoromethanesulfonate |

| Reagent | Phenylboronic acid |

| Expected Product | 5-chloro-3-phenylpyridine |

| Calculated Monoisotopic Mass | 191.0396 |

| Observed m/z | 191.0398 |

| Mass Accuracy (ppm) | 1.0 |

| Inferred Molecular Formula | C₁₁H₈ClN |

This table is illustrative and based on a hypothetical reaction.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable information about the molecule's structure, helping to piece together the connectivity of its constituent atoms.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise arrangement of atoms within the molecule. For complex substituted pyridines, one-dimensional (1D) NMR spectra (¹H and ¹³C) can often be ambiguous due to overlapping signals and complex coupling patterns. Multi-dimensional NMR techniques are therefore employed to resolve these ambiguities and provide a complete structural assignment.

Common 2D NMR experiments that would be applied to the characterization of derivatives of this compound include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and the three-dimensional structure of the molecule.

Table 2: Illustrative 2D NMR Correlations for a Hypothetical Derivative

| Proton (¹H) | COSY Correlations | HMBC Correlations |

|---|---|---|

| H-2 (pyridine) | H-4 | C-3, C-4, C-6 |

| H-4 (pyridine) | H-2, H-6 | C-2, C-3, C-5, C-6 |

This table is a generalized representation of expected correlations for a substituted pyridine (B92270) ring.

By combining the information from these experiments, a complete and unambiguous structural assignment of even complex reaction products can be achieved.

X-ray Crystallography of Derivatives and Co-crystals (for structural insights)

For derivatives of this compound, X-ray crystallography can be used to:

Unequivocally confirm the constitution and stereochemistry of a reaction product.

Provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

Allow for the study of co-crystals, where the target molecule is crystallized with another compound to potentially improve its physical properties or to better understand non-covalent interactions.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Example Crystallographic Data Parameters

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution (Å) | e.g., 0.77 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table presents typical parameters found in a crystallographic information file (CIF).

Future Directions and Emerging Research Avenues for 5 Chloropyridin 3 Yl Trifluoromethanesulfonate

Development of Novel Catalytic Systems for Enhanced Functionalization

The triflate group in 5-chloropyridin-3-yl trifluoromethanesulfonate (B1224126) is an excellent leaving group, making it highly amenable to a variety of cross-coupling reactions. Future research will likely focus on the development of more efficient and selective catalytic systems to exploit this reactivity.

One promising area is the design of palladium catalysts with specialized ligands for carbonylative coupling reactions. Research has shown that the use of large bite-angle ligands, such as Xantphos, in conjunction with pyridine (B92270) additives can facilitate the carbonylative functionalization of aryl and vinyl triflates to generate ketones. rsc.orgrsc.org This methodology could be extended to 5-chloropyridin-3-yl trifluoromethanesulfonate for the synthesis of novel pyridyl ketones. The pyridine additive in such reactions acts not just as a base, but as a crucial component in the formation of N-acyl pyridinium (B92312) salts, which are potent acylating agents. rsc.orgnih.gov

Furthermore, the development of catalytic systems that can selectively activate the C-OTf bond over the C-Cl bond, or vice versa, would be a significant advancement. This would allow for sequential and site-selective functionalization of the molecule. For instance, a palladium-catalyzed Sonogashira coupling could potentially be optimized to react preferentially at the triflate position, leaving the chloro group intact for subsequent transformations. soton.ac.uk Similarly, exploring copper-mediated C-N cross-coupling reactions could open up new pathways for amination at the triflate position.

The table below summarizes potential catalytic systems for the functionalization of this compound.

| Catalytic System | Target Transformation | Potential Application |

| Pd/Xantphos with Pyridine Additive | Carbonylative Coupling | Synthesis of Pyridyl Ketones |

| Palladium with Phosphine (B1218219) Ligands | Sonogashira Coupling | Introduction of Alkynyl Moieties |

| Copper Catalysts | C-N Cross-Coupling | Synthesis of Aminopyridines |

| Palladium Catalysts | Hiyama Coupling | Formation of Biaryl Compounds |

Integration into Sustainable and Flow Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on its application in sustainable and flow chemistry processes. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and improved scalability. mdpi.com

The synthesis of heterocyclic compounds, such as substituted pyridines, is an area where flow chemistry has demonstrated significant potential. researchgate.net Reactions involving this compound could be adapted to flow reactors, potentially leading to higher yields, reduced reaction times, and minimized waste generation. For example, a continuous-flow process for the thermolysis of related azidoacrylates has been shown to produce pyrazolo[1,5-a]pyridines in quantitative yields. mdpi.com Similar innovative approaches could be developed for the transformation of this compound.

Exploration of Unexplored Reactivity Patterns

The interplay between the electron-withdrawing triflate group and the chloro substituent on the pyridine ring could give rise to unique and unexplored reactivity patterns. Future research should aim to investigate these electronic effects and exploit them for novel transformations.

One area of interest is the potential for dearomatization reactions. Strategies for the dearomatization of pyridines are gaining traction as they allow for meta-C-H functionalization, which is typically challenging to achieve directly. researchgate.net The electronic nature of this compound might make it a suitable substrate for such dearomatization-rearomatization strategies, providing access to novel substitution patterns.

Additionally, the pyridinium salt itself can be a reactive species. For instance, N-phenyl pyridinium triflate has been shown to undergo a variety of functionalization reactions. researchgate.net Investigating the formation and subsequent reactions of pyridinium salts derived from this compound could unveil new synthetic possibilities.

Design and Synthesis of Advanced Architectures via Derivatization

The ultimate goal of developing new synthetic methodologies for this compound is to enable the synthesis of complex and functional molecules. Its derivatives have potential applications in medicinal chemistry, materials science, and agrochemicals.

The trifluoromethyl group, a component of the triflate moiety, is a common feature in many FDA-approved drugs due to its ability to enhance metabolic stability and binding affinity. rsc.org While the triflate group is a leaving group, the broader context of fluorine chemistry highlights the importance of fluorinated building blocks in drug discovery.

By leveraging the cross-coupling reactions discussed previously, this compound can serve as a scaffold for the construction of diverse molecular architectures. For example, palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes could be employed to synthesize biaryl compounds containing the 5-chloropyridin-3-yl moiety. nih.gov Such structures are prevalent in many biologically active compounds.

常见问题

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 5-chloropyridin-3-yl trifluoromethanesulfonate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution, where a hydroxyl or chloride group on the pyridine ring is replaced by trifluoromethanesulfonate (OTf). Key steps include:

- Precursor Selection : Start with 5-chloropyridin-3-ol or a halogenated derivative (e.g., 5-chloro-3-iodopyridine) to enable sulfonate group introduction .

- Reaction Conditions : Use trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et3N) is added to scavenge HCl .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. Purify using column chromatography (silica gel, gradient elution) .

Advanced Question: How can researchers resolve contradictions in reported reaction yields when varying solvents or catalysts?

Methodological Answer:

Discrepancies in yields often arise from solvent polarity, nucleophilicity, or competing side reactions. To address this:

- Solvent Screening : Compare polar aprotic solvents (e.g., THF, DMF) versus non-polar solvents (e.g., DCM). THF may enhance solubility of intermediates, while DMF could stabilize transition states .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) to accelerate substitution. Monitor by <sup>19</sup>F NMR to detect triflate by-products .

- Side Reaction Analysis : Use GC-MS or LC-MS to identify side products (e.g., sulfones or sulfoxides from over-oxidation) . Adjust stoichiometry of Tf2O to minimize over-reaction .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm pyridine ring substitution patterns. The triflate group (CF3SO3<sup>−</sup>) shows no protons but causes deshielding of adjacent carbons (~118–120 ppm for CF3) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.95) and isotopic patterns consistent with Cl and S .

- FT-IR : Detect sulfonate S=O stretching vibrations (~1350–1450 cm<sup>−1</sup>) .

Advanced Question: How can researchers mitigate competing pathways during functionalization of the pyridine ring?

Methodological Answer:

Competing pathways (e.g., C-Cl vs. C-OTf bond cleavage) require controlled reaction design:

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct substitution to the desired position .

- Temperature Control : Lower temperatures (e.g., −20°C) suppress side reactions like triflate hydrolysis. Anhydrous conditions are critical .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict regioselectivity and transition state energies for substitution reactions .

Advanced Question: What strategies enable the use of this compound in synthesizing ionic liquids or conductive polymers?

Methodological Answer:

The triflate group’s stability and low nucleophilicity make it ideal for:

- Ionic Liquids : React with N-methylpyrrolidinium cations to form salts with high thermal stability (>300°C). Characterize conductivity via impedance spectroscopy .

- Polymer Precursors : Incorporate into π-conjugated polymers via Suzuki coupling. Monitor optoelectronic properties using UV-Vis and cyclic voltammetry .

- Surface Functionalization : Graft onto silica nanoparticles for catalytic applications. Analyze surface adsorption via XPS or AFM .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent hydrolysis of the triflate group .

- Handling : Use gloveboxes for moisture-sensitive reactions. Quench excess Tf2O with cold NaHCO3 to avoid exothermic decomposition .

Advanced Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of triflate group transfer?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。